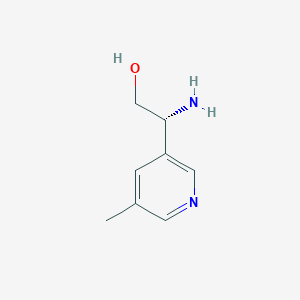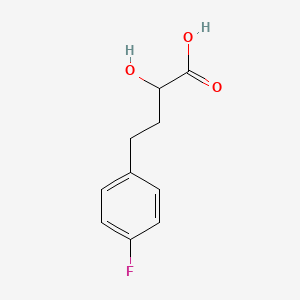
1-(1-Bromopropan-2-yl)-3,5-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromopropan-2-yl)-3,5-dichlorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a benzene ring substituted with two chlorine atoms at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromopropan-2-yl)-3,5-dichlorobenzene typically involves the bromination of 3,5-dichlorotoluene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Bromopropan-2-yl)-3,5-dichlorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 3,5-dichloropropylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: 1-(1-Hydroxypropan-2-yl)-3,5-dichlorobenzene.
Oxidation: 1-(1-Oxopropan-2-yl)-3,5-dichlorobenzene.
Reduction: 1-Propyl-3,5-dichlorobenzene.
Applications De Recherche Scientifique
1-(1-Bromopropan-2-yl)-3,5-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Bromopropan-2-yl)-3,5-dichlorobenzene involves its interaction with specific molecular targets. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound’s aromatic ring and halogen substituents contribute to its reactivity and potential biological activity.
Comparaison Avec Des Composés Similaires
1-(1-Bromopropan-2-yl)benzene: Lacks the chlorine substituents, resulting in different chemical properties and reactivity.
1-(1-Bromopropan-2-yl)-4-chlorobenzene: Contains a single chlorine substituent, leading to variations in its chemical behavior.
1-(1-Bromopropan-2-yl)-2,4-dichlorobenzene:
Uniqueness: 1-(1-Bromopropan-2-yl)-3,5-dichlorobenzene is unique due to the specific positioning of its chlorine atoms, which influences its chemical reactivity and potential applications. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations and research purposes.
Propriétés
Numéro CAS |
68575-37-1 |
|---|---|
Formule moléculaire |
C9H9BrCl2 |
Poids moléculaire |
267.97 g/mol |
Nom IUPAC |
1-(1-bromopropan-2-yl)-3,5-dichlorobenzene |
InChI |
InChI=1S/C9H9BrCl2/c1-6(5-10)7-2-8(11)4-9(12)3-7/h2-4,6H,5H2,1H3 |
Clé InChI |
ACCMREDCJXXNMM-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)C1=CC(=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
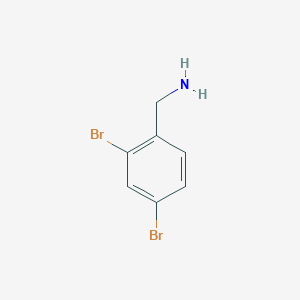
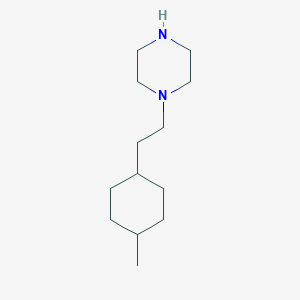

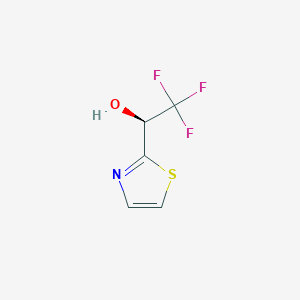

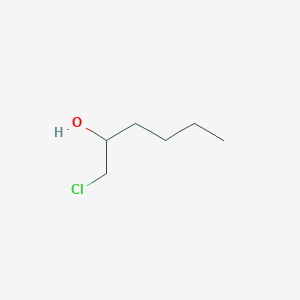
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)
